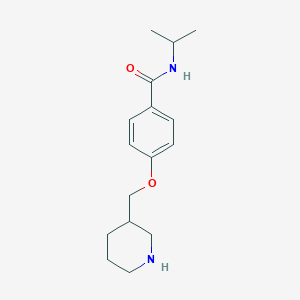

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide

Description

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

4-(piperidin-3-ylmethoxy)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C16H24N2O2/c1-12(2)18-16(19)14-5-7-15(8-6-14)20-11-13-4-3-9-17-10-13/h5-8,12-13,17H,3-4,9-11H2,1-2H3,(H,18,19) |

InChI Key |

SBHFRHIYDACMAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives to form the benzamide core.

Introduction of the Piperidin-3-ylmethoxy Group: This step involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a suitable leaving group on the benzamide core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation Products: N-oxides of the piperidine ring.

Reduction Products: Amines derived from the benzamide core.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide exhibit notable antimicrobial properties. In studies, derivatives of benzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential for further development as an antibacterial agent .

Inhibition of Histone Deacetylase

Benzamide derivatives, including this compound, have been investigated for their ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy due to their role in modifying gene expression and influencing cell cycle progression. The compound's structural features may enhance its efficacy as an HDAC inhibitor, making it a candidate for cancer treatment .

Neurological Applications

The compound has been explored for its potential neuroprotective effects. Its ability to cross the blood-brain barrier suggests it could be beneficial in treating neurological disorders. Studies on similar compounds indicate that they may modulate neurotransmitter systems, which could lead to therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with piperidine moieties were particularly effective, with some exhibiting MIC values as low as 1 µM. These findings support the hypothesis that this compound could be developed into a potent antimicrobial agent .

Case Study 2: Cancer Treatment

In another investigation focused on HDAC inhibition, compounds similar to this compound were shown to induce apoptosis in cancer cell lines. The study highlighted the importance of structural modifications in enhancing the potency of these compounds against various cancer types, suggesting a promising avenue for future research and development .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide core are crucial for binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Benzamide Nitrogen

Procarbazine (N-Isopropyl-4-((2-methylhydrazino)methyl)benzamide)

- Structure: Replaces the piperidinylmethoxy group with a 2-methylhydrazinomethyl substituent.

- Activity: Procarbazine (CAS 671-16-9) is an antitumor agent that releases methyl carbon ions, contributing to DNA alkylation and cytotoxicity. However, this reactivity also confers carcinogenicity and reproductive toxicity .

- Key Difference : The hydrazine group in Procarbazine is critical for its mechanism but absent in N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide, suggesting divergent biological targets and safety profiles.

N-Cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide

- Structure : Substitutes the isopropyl group with a cyclopropyl ring .

- Impact : The cyclopropyl group increases rigidity and metabolic stability due to resistance to oxidative degradation. However, its smaller size may reduce hydrophobic interactions in receptor binding compared to the isopropyl group.

Substituents on the Benzene Ring

Anti-Oxidant Benzamides (e.g., A8, H10)

- Structure: Derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) feature electron-rich substituents (hydroxyl, methoxy) on the benzene ring .

- Activity: These compounds exhibit 86.6–87.7% inhibition in anti-oxidant assays, attributed to radical scavenging by phenolic/methoxy groups.

PCAF HAT Inhibitors (e.g., Compound 17)

- Structure: 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17) has a long acyl chain and carboxyphenyl group .

- Activity : Demonstrates 79% inhibition of PCAF histone acetyltransferase (HAT), outperforming anacardic acid (68%). The acyl chain length and carboxy group position are critical for activity, whereas the piperidinylmethoxy group in this compound lacks comparable electron-withdrawing or hydrophobic motifs.

Piperidine vs. Pyrrolidine Derivatives

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride

Imidazo-Pyridazine Derivatives

N-Isopropyl-4-(3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxamide

Pharmacological Implications

- Target Affinity : The piperidinylmethoxy group may enhance interactions with G-protein-coupled receptors (GPCRs) or ion channels due to its basic nitrogen and hydrophobic bulk.

- Toxicity Profile: Unlike Procarbazine, the absence of a hydrazine group reduces genotoxic risk but may limit antitumor applications .

Biological Activity

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with an isopropyl group and a piperidine moiety, contributing to its unique pharmacological profile. Its molecular formula is , and it is often studied in its hydrochloride salt form to enhance solubility and stability.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperidine ring plays a crucial role in binding to these targets, influencing various biochemical pathways. Notably, it has been identified as a modulator of the P2X7 receptor, which is involved in inflammatory responses and pain signaling pathways.

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in human breast (MDA-MB-231, MCF-7) and ovarian (COV318, OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

2. Anti-inflammatory Effects

The compound's interaction with the P2X7 receptor suggests potential therapeutic applications in treating chronic pain and inflammatory diseases. By modulating this receptor's activity, this compound may help alleviate symptoms associated with these conditions.

Case Studies

A series of studies have evaluated the compound's efficacy:

- Study on HepG2 Cells : A derivative of the compound was tested against HepG2 liver cancer cells, showing an IC50 value of 0.25 µM. The study indicated that the compound induced cell cycle arrest through a p53/p21-dependent pathway, enhancing the expression of tumor suppressor proteins while inhibiting cyclin B1 expression .

- Antiproliferative Activity : In another investigation, structural modifications of similar benzamide derivatives led to enhanced potency against various cancer cell lines, emphasizing the importance of chemical structure in determining biological activity .

Comparative Analysis

The following table summarizes key findings related to this compound compared to similar compounds:

| Compound | Target Cells | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 0.25 | Induces p53/p21-dependent cell cycle arrest |

| Benzoylpiperidine Derivative | MDA-MB-231 | 19.9 - 75.3 | Antiproliferative activity |

| Benzamide Analog | COV318 | 7.9 - 92 | Inhibits growth in ovarian cancer |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide?

- Methodology :

- Reaction Conditions : Use multi-step coupling reactions, such as nucleophilic substitution or amide bond formation, under controlled temperatures (e.g., 60–100°C) and inert atmospheres (N₂/Ar) to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for piperidine-methoxy coupling, while dichloromethane or ethyl acetate is suitable for benzamide formation .

- Purification : Employ column chromatography (e.g., silica gel, eluent: chloroform/methanol gradients) or recrystallization from ether/hexane mixtures to isolate the compound .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of piperidin-3-ylmethanol) and monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use H NMR (CDCl₃ or DMSO-d₆) to confirm methoxy (-OCH₂-) and piperidine proton signals (δ 3.2–4.3 ppm) and C NMR to verify carbonyl (C=O, ~167 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 305.2 [M+H]⁺) ensures molecular weight accuracy .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect trace impurities .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

- Methodology :

- Hazard Assessment : Review SDS data for structurally similar benzamides (e.g., skin/eye irritation risks, respiratory precautions) .

- PPE : Use nitrile gloves, lab coats, and fume hoods when handling volatile reagents (e.g., DMF, THF) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

- Methodology :

- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl groups to improve metabolic stability .

- Hybridization Strategies : Combine the benzamide core with thiophene or pyridine moieties (e.g., via Suzuki coupling) to target specific receptors (e.g., AMPA modulators) .

- SAR Studies : Synthesize analogs with varied piperidine substituents (e.g., methyl, hydroxy groups) and screen for activity in enzyme inhibition assays .

Q. How can discrepancies in spectroscopic data during characterization be resolved?

- Methodology :

- Dynamic NMR : Resolve conformational equilibria (e.g., piperidine ring puckering) by acquiring spectra at variable temperatures .

- 2D Techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., aromatic vs. methoxy protons) .

- Crystallography : If crystals are obtainable, employ SHELXL for single-crystal X-ray analysis to confirm stereochemistry .

Q. What methodologies are used to evaluate the in vitro biological activity of this compound?

- Methodology :

- Cytotoxicity Assays : Treat HeLa or MCF-7 cells with the compound (0.1–100 µM) for 48–72 hours and measure viability via MTT/WST-1 assays. Calculate IC₅₀ using probit analysis (e.g., SPSS) .

- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., Akt, PP2A) using fluorescence-based assays (e.g., ADP-Glo™) at varying concentrations .

- Receptor Binding : Perform competitive binding assays (e.g., radioligand displacement) to assess affinity for GPCRs or ion channels .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the benzamide carbonyl .

- ADMET Prediction : Employ SwissADME to predict logP (<3), aqueous solubility, and CYP450 inhibition risks. Optimize substituents to reduce hepatotoxicity .

- MD Simulations : Simulate ligand-receptor complexes in GROMACS to assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.